molecular formula C22H40N2 B8523368 N~1~,N~1~,N~4~,N~4~-Tetrabutylbenzene-1,4-diamine CAS No. 19433-81-9

N~1~,N~1~,N~4~,N~4~-Tetrabutylbenzene-1,4-diamine

Cat. No. B8523368
CAS RN: 19433-81-9
M. Wt: 332.6 g/mol
InChI Key: VEHKMIKMZXCKNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~,N~1~,N~4~,N~4~-Tetrabutylbenzene-1,4-diamine is a useful research compound. Its molecular formula is C22H40N2 and its molecular weight is 332.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality N~1~,N~1~,N~4~,N~4~-Tetrabutylbenzene-1,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~,N~1~,N~4~,N~4~-Tetrabutylbenzene-1,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

19433-81-9

Molecular Formula

C22H40N2

Molecular Weight

332.6 g/mol

IUPAC Name

1-N,1-N,4-N,4-N-tetrabutylbenzene-1,4-diamine

InChI

InChI=1S/C22H40N2/c1-5-9-17-23(18-10-6-2)21-13-15-22(16-14-21)24(19-11-7-3)20-12-8-4/h13-16H,5-12,17-20H2,1-4H3

InChI Key

VEHKMIKMZXCKNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)N(CCCC)CCCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

30 mmol of p-dichlorobenzene (4.4 g), 70 mmol of di-n-butylamine (9.0 g), 70 mmol of KOtBu (7.9 g), 30 mmol of lithium bromide (2.6 g) and 44 mg of trans-di-μ-acetatobis[2-[bis(1,1-dimethylethyl)phosphino]μ-2-methylpropyl-C,P]dipalladium(II) (0.2 mol %) are suspended in 75 ml of toluene and placed in a pressure tube under protective gas. After 12 hours at 140° C., an aqueous work-up is carried out. After the aqueous phase has been extracted twice with toluene, the combined organic phases are dried over magnesium sulfate and freed of the solvents on a rotary evaporator. Distillation gives 1,4-bis(N,N-dibutylamino)benzene as a virtually colorless liquid having a boiling point of 143° C./10 torr; yield: 77%.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Name
Quantity
7.9 g
Type
reactant
Reaction Step Three
Quantity
2.6 g
Type
reactant
Reaction Step Four
[Compound]
Name
trans-di-μ-acetatobis[2-[bis(1,1-dimethylethyl)phosphino]μ-2-methylpropyl-C,P]dipalladium(II)
Quantity
44 mg
Type
reactant
Reaction Step Five
Quantity
75 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.